2-[(Furan-2-ylmethyl)amino]ethanethiol
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Overview
Description
2-[(Furan-2-ylmethyl)amino]ethanethiol is an organic compound characterized by the presence of a furan ring and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Furan-2-ylmethyl)amino]ethanethiol typically involves the reaction of furan-2-ylmethanamine with 2-chloroethanethiol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Furan-2-ylmethanamine+2-chloroethanethiol→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis. This method enhances the reaction rate and yield by providing uniform heating and reducing reaction times . The use of effective coupling reagents such as DMT/NMM/TsO− or EDC is also common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-[(Furan-2-ylmethyl)amino]ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted furans.
Scientific Research Applications
2-[(Furan-2-ylmethyl)amino]ethanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-ylmethyl)amino]ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
- Furan-2-ylmethanamine
- 2-Chloroethanethiol
- Furan-2-ylmethyl furan-2-carboxylate
Comparison: 2-[(Furan-2-ylmethyl)amino]ethanethiol is unique due to the presence of both a furan ring and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)ethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c10-5-3-8-6-7-2-1-4-9-7/h1-2,4,8,10H,3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJVFXKQHDNVER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293458 |
Source
|
Record name | 2-[(furan-2-ylmethyl)amino]ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62868-01-3 |
Source
|
Record name | NSC89709 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(furan-2-ylmethyl)amino]ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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